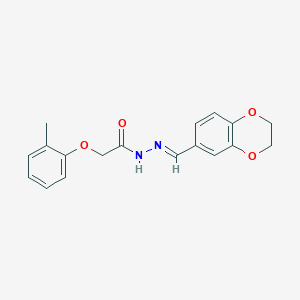
BIPHENYL-4,4'-DIYL BIS(2-IODOBENZOATE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate is a complex organic compound with the molecular formula C26H16I2O4 and a molar mass of 646.21178 g/mol . This compound is characterized by the presence of iodine atoms and biphenyl groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-iodobenzoic acid with 4-hydroxybiphenyl in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an ester bond . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Aplicaciones Científicas De Investigación
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with electron-rich sites in biological molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate can be compared with other similar compounds, such as:
4-(2-(((1,1’-Biphenyl)-4-yloxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound has a similar structure but includes a carbohydrazonoyl group, which can alter its chemical properties and reactivity.
2-Iodobenzoic Acid Derivatives: These compounds share the 2-iodobenzoic acid moiety but differ in their substituents, leading to variations in their chemical behavior and applications.
The uniqueness of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate lies in its specific combination of iodine atoms and biphenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H16I2O4 |
|---|---|
Peso molecular |
646.2g/mol |
Nombre IUPAC |
[4-[4-(2-iodobenzoyl)oxyphenyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H16I2O4/c27-23-7-3-1-5-21(23)25(29)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-26(30)22-6-2-4-8-24(22)28/h1-16H |
Clave InChI |
YVHGIHSIJFEDTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400157.png)

![3,5-dibromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400161.png)

![5-bromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400164.png)
![4-[(E)-{2-[(4-tert-butylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B400165.png)
![N-{2-[2-({5-nitro-2-furyl}methylene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B400168.png)
![4-{2-[(4-Tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B400169.png)
![N-{3-[(6-bromo-2-hydroxy-3-methoxybenzylidene)amino]phenyl}benzamide](/img/structure/B400170.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B400171.png)
![3,5-dimethyl-N-[(E)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B400175.png)
![(1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400176.png)
